molecular formula C20H23N5O2S B2591982 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1207028-21-4

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

货号: B2591982
CAS 编号: 1207028-21-4
分子量: 397.5
InChI 键: QFZFTILMBQTHCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[3,4-d]pyridazine core : Known for various biological activities.
  • Thioether linkage : Enhances lipophilicity and may influence receptor binding.
  • Tetrahydrofuran moiety : Contributes to the compound's solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including:

  • Colon carcinoma (HCT-116) : IC50 values indicating cytotoxicity in the range of 6.2 μM.
  • Breast cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM, suggesting potential for development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes : Such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Modulation of immune responses : Potentially acting as an agonist for Toll-like receptors (TLR), enhancing immune system activity against tumors .

Study 1: Anticancer Efficacy

In a study examining the efficacy of pyrazolo derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines. The results indicated that modifications to the pyrazolo structure significantly impacted biological activity, with certain substituents enhancing potency .

CompoundCell LineIC50 (μM)Notes
Compound AHCT-1166.2Strong inhibition
Compound BT47D27.3Moderate inhibition

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition revealed that the compound effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease. The inhibition was measured using standard assays, demonstrating a dose-dependent response .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other pyrazolo derivatives:

Compound NameStructure TypeBiological Activity
Compound CPyrazolo[3,4-d]pyrimidineAnticancer, anti-inflammatory
Compound DTriazole derivativeAntimicrobial, anticancer

These comparisons highlight the unique properties of the target compound in relation to its structural analogs.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy.

  • EGFR Inhibition : Research has demonstrated that certain pyrazolo[3,4-d]pyridazine derivatives can inhibit EGFR activity effectively. Compounds designed based on this scaffold have shown promising results against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .
  • Mechanism of Action : The mechanism typically involves the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M). For example, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, indicating potent inhibitory activity .

Enzyme Inhibition

Apart from anticancer applications, the compound's structure suggests potential as an inhibitor for various kinases:

  • FLT3 Inhibitors : A series of pyrazolo[3,4-d]pyrimidine-based compounds have been synthesized and evaluated for their activity against FLT3 (Fms-like tyrosine kinase 3), which is implicated in certain leukemias. These compounds demonstrated significant cytotoxicity across multiple cancer cell lines .
  • Pim Kinases : Research indicates that pyrazolo[3,4-d]pyrimidine analogs can effectively target Pim kinases, which play roles in cell survival and proliferation. Enhanced potency was observed with specific modifications to the core structure .

Immunomodulatory Effects

Some derivatives have been explored for their role as Toll-like receptor (TLR) agonists. TLRs are crucial components of the immune system that can modulate immune responses:

  • Cancer Treatment : Compounds acting as TLR7 agonists have shown potential in enhancing anti-tumor immunity by stimulating immune responses against cancer cells .

Case Study 1: EGFR Inhibitors

In a study focusing on new pyrazolo[3,4-d]pyrimidine derivatives designed to inhibit EGFR, several compounds were synthesized and evaluated for their anti-proliferative activities. Notably, one compound exhibited IC50 values lower than those of established EGFR inhibitors, suggesting its potential as a new therapeutic agent in oncology.

Case Study 2: FLT3 Inhibition

A novel series of pyrazolo[3,4-d]pyrimidine compounds linked to piperazine rings was synthesized to evaluate their efficacy against FLT3. The results indicated that specific structural modifications could enhance cytotoxicity significantly compared to earlier lead compounds.

属性

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-5-7-15(8-6-13)25-19-17(11-22-25)14(2)23-24-20(19)28-12-18(26)21-10-16-4-3-9-27-16/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZFTILMBQTHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。